molecular formula C37H28F3N5O5S B12369444 Bcl-2-IN-15

Bcl-2-IN-15

Cat. No.: B12369444
M. Wt: 711.7 g/mol
InChI Key: JYXHHMVLXXOQRE-UHFFFAOYSA-N
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Description

Bcl-2-IN-15 is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of apoptosis, the process of programmed cell death, and is often overexpressed in various cancers, providing protection to cancer cells from apoptosis. This compound is designed to inhibit the anti-apoptotic function of BCL-2, thereby promoting cell death in cancer cells and making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bcl-2-IN-15 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the preparation of benzothiazole derivatives, which are then modified to achieve the desired inhibitory activity against BCL-2 . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for clinical and commercial applications. The production process is designed to be scalable and cost-effective, adhering to Good Manufacturing Practices (GMP) standards .

Chemical Reactions Analysis

Types of Reactions

Bcl-2-IN-15 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, acetonitrile, methanol.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different levels of inhibitory activity against BCL-2. These derivatives are often tested for their efficacy in promoting apoptosis in cancer cells .

Scientific Research Applications

Bcl-2-IN-15 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Bcl-2-IN-15 exerts its effects by binding to the BCL-2 protein, thereby inhibiting its anti-apoptotic function. This binding disrupts the interaction between BCL-2 and pro-apoptotic proteins such as BAX and BAK, leading to the activation of the intrinsic apoptotic pathway. The activation of this pathway results in mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of caspases, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Bcl-2-IN-15

This compound is unique in its specific binding affinity and inhibitory activity against BCL-2. It has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for cancers that are resistant to other treatments. Its ability to selectively target BCL-2 while sparing other proteins in the BCL-2 family makes it a valuable compound for further research and development .

Properties

Molecular Formula

C37H28F3N5O5S

Molecular Weight

711.7 g/mol

IUPAC Name

2-[[3-nitro-4-(2-phenylethylamino)benzoyl]amino]-N-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C37H28F3N5O5S/c38-37(39,40)27-10-6-24(7-11-27)22-50-29-14-12-28(13-15-29)42-34(46)26-9-17-31-33(21-26)51-36(43-31)44-35(47)25-8-16-30(32(20-25)45(48)49)41-19-18-23-4-2-1-3-5-23/h1-17,20-21,41H,18-19,22H2,(H,42,46)(H,43,44,47)

InChI Key

JYXHHMVLXXOQRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C(=O)NC5=CC=C(C=C5)OCC6=CC=C(C=C6)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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